molecular formula C7H9N3O B6233787 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine CAS No. 337310-92-6

5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine

Cat. No. B6233787
CAS RN: 337310-92-6
M. Wt: 151.2
InChI Key:
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Description

5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine (5H6H7H-PDP) is a heterocyclic compound composed of nitrogen, carbon, and hydrogen atoms. It is a member of the pyrano[2,3-d]pyrimidine family, which has been studied for its potential applications in medicine and biochemistry. This compound has been studied for its potential as a therapeutic agent, its ability to act as a catalyst in chemical reactions, and its ability to act as a chelating agent.

Scientific Research Applications

5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine is a relatively new compound and has been studied for its potential applications in medicine and biochemistry. It has been studied for its potential as a therapeutic agent, its ability to act as a catalyst in chemical reactions, and its ability to act as a chelating agent. It has been shown to have potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders. Additionally, it has been studied for its ability to act as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine is not yet fully understood. However, it is known to interact with certain proteins and enzymes in the body, which may be involved in its therapeutic effects. It has been shown to bind to certain enzymes, such as tyrosine kinase and cyclooxygenase-2, and to inhibit their activity. Additionally, it has been shown to inhibit the activity of certain proteins involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine have not yet been extensively studied. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it has been shown to have neuroprotective effects, and to reduce the risk of cardiovascular disease. It has also been shown to have potential applications in the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine in laboratory experiments include its low cost, ease of synthesis, and potential therapeutic applications. Additionally, it is a relatively new compound and has not been extensively studied, which makes it an attractive target for further research. The main limitation of using 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine in laboratory experiments is the lack of information about its mechanism of action and its effects on the body.

Future Directions

Future research on 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine should focus on understanding its mechanism of action, its effects on the body, and its potential therapeutic applications. Additionally, further research should be conducted to explore its potential as a catalyst in organic synthesis and its ability to act as a chelating agent. Additionally, further research should be conducted to explore its potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders. Finally, further research should be conducted to explore its potential as a therapeutic agent and its potential as a drug delivery system.

Synthesis Methods

The synthesis of 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine is a multi-step process. It begins with the reaction of 4-amino-3-hydroxy-2-methyl-2-oxo-1,2-dihydro-pyrano[2,3-d]pyrimidine (AHP) and ethyl chloroformate in the presence of triethylamine. The reaction produces 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine, as well as other byproducts. The reaction is carried out in an inert atmosphere and is followed by a purification step.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine involves the condensation of a pyrimidine derivative with a cyclic ketone in the presence of an acid catalyst, followed by cyclization with an amine.", "Starting Materials": [ "2-aminopyrimidine", "2-cyclohexen-1-one", "Acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Condensation of 2-aminopyrimidine with 2-cyclohexen-1-one in the presence of an acid catalyst to form 5-cyclohexen-1-ylidene-2,4-diaminopyrimidine", "Step 2: Cyclization of 5-cyclohexen-1-ylidene-2,4-diaminopyrimidine with an amine (e.g. ammonia) to form 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine" ] }

CAS RN

337310-92-6

Product Name

5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine

Molecular Formula

C7H9N3O

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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